molecular formula C15H20N2O6 B13320164 2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid

2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid

Cat. No.: B13320164
M. Wt: 324.33 g/mol
InChI Key: HNRFFYREWDVYJD-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid is a complex organic compound that features a combination of tert-butoxycarbonyl (Boc) and methoxycarbonyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids with tert-butoxycarbonyl groups, followed by cyclization and esterification reactions . The reaction conditions often include the use of coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide to enhance amide formation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection of the Boc group , and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions typically involve room temperature or slightly elevated temperatures, with reaction times ranging from minutes to hours.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group using oxalyl chloride in methanol yields the corresponding amine .

Scientific Research Applications

2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. The Boc group acts as a protecting group, allowing selective reactions to occur at other functional sites . The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which modulate its chemical behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid is unique due to its combination of Boc and methoxycarbonyl groups, which provide distinct reactivity patterns and synthetic versatility. This makes it a valuable compound in the synthesis of complex organic molecules and in various research applications.

Properties

Molecular Formula

C15H20N2O6

Molecular Weight

324.33 g/mol

IUPAC Name

8-methoxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid

InChI

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(21)16-5-6-17-10(12(18)19)7-9(11(17)8-16)13(20)22-4/h7H,5-6,8H2,1-4H3,(H,18,19)

InChI Key

HNRFFYREWDVYJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C=C2C(=O)O)C(=O)OC)C1

Origin of Product

United States

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